tert-Butyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding pyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-amino-3-(6-bromopyridin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(6-bromopyridin-3-yl)propanoate: Lacks the amino group, which may affect its reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains different functional groups, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m1/s1 |
InChI Key |
VRRFFUAYBREYGI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)Br)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
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